molecular formula C20H24N4O3 B5492406 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide

Cat. No. B5492406
M. Wt: 368.4 g/mol
InChI Key: JNLQMYACDAWXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential therapeutic applications in various fields.

Scientific Research Applications

2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been reported to have antibacterial, antifungal, and antiviral properties. Additionally, this compound has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been reported to have neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antiviral properties, as well as neuroprotective effects. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide. One direction is the investigation of its potential use in the treatment of bacterial, fungal, and viral infections. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

The synthesis of 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide involves the reaction of 3-methoxybenzylamine, 3-pyridinecarboxaldehyde, and acetic anhydride in the presence of piperazine. The reaction takes place under reflux conditions, and the resulting compound is purified by recrystallization. This method has been reported to yield the desired compound in good yields and high purity.

properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-17-6-2-4-15(10-17)14-24-9-8-22-20(26)18(24)11-19(25)23-13-16-5-3-7-21-12-16/h2-7,10,12,18H,8-9,11,13-14H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLQMYACDAWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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